molecular formula C15H15NO3 B6401510 3-Amino-5-(4-methoxy-3-methylphenyl)benzoic acid CAS No. 1261910-54-6

3-Amino-5-(4-methoxy-3-methylphenyl)benzoic acid

Cat. No.: B6401510
CAS No.: 1261910-54-6
M. Wt: 257.28 g/mol
InChI Key: LYESVMQKOFPOHB-UHFFFAOYSA-N
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Description

3-Amino-5-(4-methoxy-3-methylphenyl)benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of an amino group, a methoxy group, and a methyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-5-(4-methoxy-3-methylphenyl)benzoic acid can be achieved through several synthetic routes. One common method involves the nitration of 4-methoxy-3-methylbenzoic acid, followed by reduction to introduce the amino group. The reaction conditions typically involve the use of concentrated nitric acid and sulfuric acid for nitration, and catalytic hydrogenation or the use of reducing agents like iron powder in acidic medium for reduction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of microreactor systems can optimize reaction conditions and improve the efficiency of the synthesis process .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group in the precursor can be reduced to an amino group using catalytic hydrogenation or reducing agents.

    Substitution: The amino group can participate in electrophilic substitution reactions, such as acylation or sulfonation, to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst or iron powder in hydrochloric acid.

    Substitution: Acyl chlorides or sulfonyl chlorides in the presence of a base like pyridine.

Major Products:

    Oxidation: this compound can be oxidized to form 3-Amino-5-(4-methoxy-3-methylphenyl)benzoic aldehyde or this compound.

    Reduction: The nitro precursor is reduced to form the amino compound.

    Substitution: Various acylated or sulfonated derivatives can be formed.

Scientific Research Applications

3-Amino-5-(4-methoxy-3-methylphenyl)benzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-5-(4-methoxy-3-methylphenyl)benzoic acid depends on its specific application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, modulating their activity. The amino group can form hydrogen bonds with biological targets, while the methoxy and methyl groups can influence the compound’s lipophilicity and membrane permeability.

Comparison with Similar Compounds

  • 3-Amino-4-methylbenzoic acid
  • 4-Methoxy-3-methylbenzoic acid
  • 3-Amino-5-methoxybenzoic acid

Comparison: 3-Amino-5-(4-methoxy-3-methylphenyl)benzoic acid is unique due to the presence of both an amino group and a methoxy group on the benzene ring, which can influence its reactivity and interactions with other molecules. Compared to 3-Amino-4-methylbenzoic acid, the additional methoxy group can enhance its solubility and alter its electronic properties. Similarly, the presence of the amino group distinguishes it from 4-Methoxy-3-methylbenzoic acid, providing additional sites for chemical modification .

Properties

IUPAC Name

3-amino-5-(4-methoxy-3-methylphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3/c1-9-5-10(3-4-14(9)19-2)11-6-12(15(17)18)8-13(16)7-11/h3-8H,16H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYESVMQKOFPOHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC(=CC(=C2)N)C(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00689990
Record name 5-Amino-4'-methoxy-3'-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00689990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261910-54-6
Record name 5-Amino-4'-methoxy-3'-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00689990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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